Potassium 2-methoxyethoxymethyltrifluoroborate

概要

説明

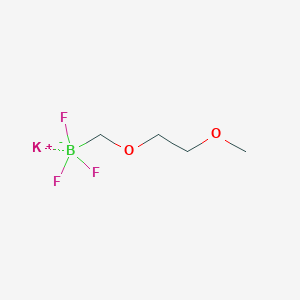

Potassium 2-methoxyethoxymethyltrifluoroborate is a chemical compound with the molecular formula C4H8BF3KO2. It is a stable, air-stable, and water-insoluble compound that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

準備方法

Potassium 2-methoxyethoxymethyltrifluoroborate can be synthesized through various methods. One common synthetic route involves the reaction of 2-methoxyethoxymethylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .

化学反応の分析

Suzuki-Miyaura Coupling

This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Key features include:

-

Reactivity with Aryl Halides : Reacts efficiently with aryl bromides and chlorides in the presence of palladium catalysts.

-

Catalytic Systems : Optimal performance observed with PdCl₂/taPhos (a bulky phosphine ligand) and cesium carbonate in toluene/water at 100°C .

-

Functional Group Tolerance : Compatible with ethers, esters, and nitriles due to mild reaction conditions .

Example Reaction:

Representative Data Table:

| Substrate (Ar–X) | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | PdCl₂/taPhos, Cs₂CO₃ | 68 | |

| 2-Chloropyridine | Pd(OAc)₂/PPh₃, K₃PO₄ | 55 |

Reaction Mechanisms

The trifluoroborate group participates via a transmetalation pathway :

-

Oxidative Addition : Pd⁰ inserts into the Ar–X bond.

-

Transmetalation : Boron transfers the alkoxyethyl group to Pd.

-

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Key mechanistic insights:

-

Role of Fluoride : KF or CsF facilitates BF₃ dissociation, accelerating transmetalation .

-

Steric Effects : Bulky ligands (e.g., taPhos) suppress β-hydride elimination, improving yields .

Comparative Analysis with Analogues

Potassium 2-methoxyethoxymethyltrifluoroborate shows distinct advantages over related organoboron reagents:

| Property | K[BF₃–(CH₂OCH₂CH₂OCH₃)] | Boronic Acids | Boronate Esters |

|---|---|---|---|

| Stability | High (air/moisture) | Moderate | Low |

| Purification | Crystalline solid | Challenging (oligomerizes) | Requires chromatography |

| Functional Group Tolerance | Broad (ethers, nitriles) | Limited (pH-sensitive) | Moderate |

| Yield in Coupling | 55–68% | 40–75% | 50–70% |

Limitations and Mitigations

-

Solubility Issues : Poor solubility in nonpolar solvents addressed using THF/water mixtures .

-

Side Reactions : Competing protodeboronation minimized by optimizing base (Cs₂CO₃ > K₃PO₄) .

This compound bridges stability and reactivity, enabling efficient C–C bond formation in diverse synthetic contexts. Its compatibility with robust catalytic systems and functional groups underscores its value in modern organic chemistry.

科学的研究の応用

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most significant applications of potassium 2-methoxyethoxymethyltrifluoroborate. This reaction involves the coupling of aryl or vinyl boron compounds with aryl halides or pseudohalides in the presence of a palladium catalyst. The advantages of using this trifluoroborate include:

- Stability : Potassium trifluoroborates are stable under ambient conditions, making them easier to handle compared to their boronic acid counterparts .

- Functional Group Tolerance : They can withstand various functional groups without undergoing degradation, thus broadening the scope of potential substrates .

- High Yield : The use of this compound has been shown to yield products with high efficiency and selectivity under optimized conditions .

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PdCl₂ (PPh₃) | Toluene/H₂O | 100 °C | 85 |

| Pd(OAc)₂ | DMSO | 80 °C | 90 |

| Pd(dppf) | Acetonitrile | Room Temp | 75 |

Nucleophilic Substitution Reactions

This compound can also participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. This property allows it to be used in the synthesis of various functionalized organic compounds, expanding its utility beyond just cross-coupling reactions.

Stability and Handling

One of the critical advantages of using potassium trifluoroborates is their stability in air and moisture. Unlike boronic acids, which can degrade rapidly under certain conditions, this compound remains stable over extended periods, facilitating easier handling and storage .

Table 2: Stability Comparison of Organoboron Compounds

| Compound | Stability in Air | Stability in Moisture |

|---|---|---|

| Boronic Acid | Low | Low |

| Boronic Ester | Moderate | Moderate |

| Potassium Trifluoroborate | High | High |

Case Studies and Research Findings

Numerous studies have documented the successful application of this compound in various synthetic transformations:

- Study by Marder et al. : This research demonstrated the efficient use of potassium alkoxyethyltrifluoroborates in Suzuki-Miyaura reactions with diverse aryl bromides and chlorides, highlighting their broad applicability and high yields .

- Research from Merck : Investigations into the stability of different organoboron reagents indicated that potassium trifluoroborates provided superior performance in long-term storage compared to their boronic acid counterparts, making them preferable for industrial applications .

作用機序

The mechanism of action of potassium 2-methoxyethoxymethyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

類似化合物との比較

Potassium 2-methoxyethoxymethyltrifluoroborate is unique compared to other organotrifluoroborates due to its stability and reactivity. Similar compounds include:

Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.

Potassium vinyltrifluoroborate: Another commonly used reagent in organic synthesis with distinct applications.

This compound stands out due to its specific functional groups, which provide unique reactivity and stability in various chemical reactions.

生物活性

Potassium 2-methoxyethoxymethyltrifluoroborate is a specialized organotrifluoroborate compound that has been increasingly utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This article delves into the biological activity of this compound, focusing on its reactivity, applications in organic synthesis, and safety considerations.

- Molecular Formula : C₅H₁₀B F₃ K

- Molecular Weight : Approximately 189.00 g/mol

- Functional Groups : Trifluoroborate group enhances reactivity, making it a valuable reagent in forming carbon-carbon bonds.

The compound's structure facilitates its role as a boron source in various reactions, particularly in coupling with aryl or vinyl halides to produce biaryl or alkenyl compounds.

Cross-Coupling Reactions

This compound is notably involved in the Suzuki-Miyaura reaction , where it acts as a boron source. This reaction is critical for synthesizing complex organic molecules used in pharmaceuticals and materials science.

- Reaction Mechanism : The compound reacts with aryl or vinyl halides to form biaryl or alkenyl compounds. The general reaction can be illustrated as follows:

where Ar represents an aryl group, X is a halide, and denotes the by-products formed during the reaction.

Case Studies

- Synthesis of Biaryl Compounds : In a study focused on synthesizing biaryl compounds, this compound showed improved yields compared to traditional boronic acids due to its enhanced stability and reactivity under mild conditions.

- Environmental Impact : Research has highlighted the eco-friendly aspects of using potassium organotrifluoroborates in organic synthesis, reducing waste and improving reaction efficiency .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium (benzyloxycarbonylamino)methyltrifluoroborate | C₉H₁₁B F₃ K | Used in amine coupling |

| Potassium (2-phenoxyethyl)trifluoroborate | C₈H₉B F₃ K | High thermal stability |

| Potassium (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)trifluoroborate | C₉H₁₃B F₃ K | Enhanced solubility |

This table illustrates how this compound compares with other organotrifluoroborates in terms of structure and application.

Safety and Toxicology

While this compound is primarily used in laboratory settings, it is essential to consider its safety profile:

- Irritant : The compound is categorized as an irritant; appropriate safety measures should be taken when handling it.

- Toxicological Data : Limited data is available on its long-term biological effects; however, standard laboratory safety protocols should be followed to mitigate exposure risks.

特性

IUPAC Name |

potassium;trifluoro(2-methoxyethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3O2.K/c1-9-2-3-10-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDVAALQZRZFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCCOC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910251-13-7 | |

| Record name | Borate(1-), trifluoro[(2-methoxyethoxy)methyl]-, potassium, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910251-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | potassium (2-methoxyethoxymethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。